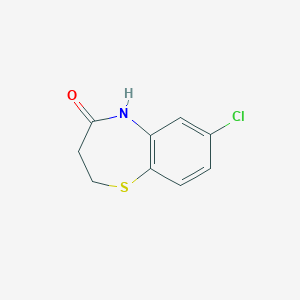

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Overview

Description

The compound 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a derivative of the benzothiazepin class, which is structurally related to benzodiazepines. These compounds are of significant interest due to their potential pharmacological properties. The papers provided do not directly discuss 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one but offer insights into closely related compounds, which can be useful for understanding the chemical and physical properties, synthesis, and molecular structure of the target compound.

Synthesis Analysis

The synthesis of related benzodiazepine compounds involves multistep processes, starting from basic precursors such as barium carbonate-14C, leading to the formation of labeled benzodiazepines with specific substituents . Another synthesis approach involves the condensation of aminoindoles with β-halopropionic acid derivatives, followed by cyclization in the presence of bases . These methods highlight the complexity and the need for precise conditions to obtain the desired benzodiazepine derivatives.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the conformation of a synthesized benzodiazepine in solution was determined using a computer-assisted LIS-NMR method, revealing the coordination of a lanthanide to a carbonyl oxygen and the adoption of a quasi-boat conformation by the substrate . X-ray crystallography has also been used to confirm the molecular forms of synthesized products, showing differences in molecular structure due to proton migration and the influence on the assembly mode in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepine derivatives can lead to different products depending on the reactants and conditions used. For example, the treatment of a hydroxy benzodiazepinone with methyl or hexyl tosylate resulted in products with different alkyl substituents and crystallization forms . These reactions are sensitive to the specific substituents and conditions applied, which can significantly alter the conformation and properties of the resulting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The presence of different substituents and the conformation of the molecule can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures, such as hydrogen bonds and halogen bonds, can also play a role in the physical properties of these compounds . Although the papers do not provide specific data on the physical and chemical properties of 7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, the information on related compounds can be used as a reference for predicting its behavior.

Scientific Research Applications

Synthesis Methods

- Zhao and Liu (2007) developed practical and efficient parallel methods for synthesizing 7,8-disubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, highlighting the diverse potential applications of this chemical scaffold in medicinal chemistry and drug discovery (Zhao & Liu, 2007).

Mass Spectral Fragmentation Studies

- Xu et al. (2000) explored the mass spectrometric behavior of various 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, revealing insights into their chemical properties and potential applications in analytical chemistry (Xu, Jiao, Zuo, & Jin, 2000).

Chemical Transformations

- Levai (1992) investigated the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-thiones, contributing to the understanding of the reactivity and potential synthetic utility of this chemical class (Levai, 1992).

Pharmacological Properties

- Pilitsis et al. (2002) evaluated the effects of a specific benzothiazepin-4(5H)-one derivative on free fatty acid efflux in rat cerebral cortex during ischemia-reperfusion injury, suggesting potential therapeutic applications in neuroprotection (Pilitsis, Diaz, O'regan, & Phillis, 2002).

Anti-HIV Activity

- Di Santo et al. (1998) synthesized and tested benzothiadiazepine derivatives as novel inhibitors of human immunodeficiency virus type 1 (HIV-1), pointing to their potential use in antiviral therapy (Di Santo, Costi, Artico, Massa, Marongiu, Loi, De Montis, & la Colla, 1998).

properties

IUPAC Name |

7-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFLNZELROVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

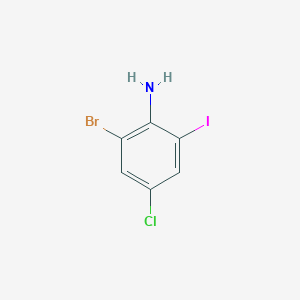

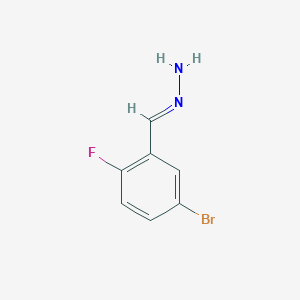

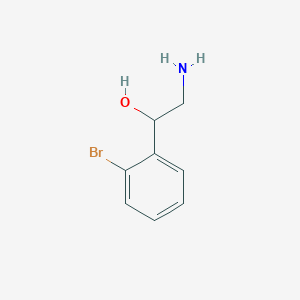

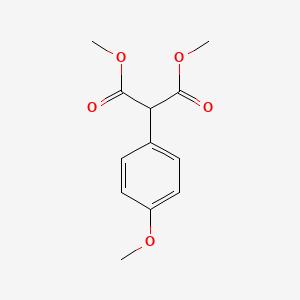

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)